molecular formula C22H31N3O3 B2617752 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide CAS No. 877634-08-7

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide

Cat. No.: B2617752
CAS No.: 877634-08-7
M. Wt: 385.508
InChI Key: XNPLNPHCIRLMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide is a synthetic chemical compound of significant research interest due to its complex molecular architecture, which incorporates distinct pharmacophoric elements. Its structure features a furan ring, a 4-(4-methoxyphenyl)piperazine moiety, and a pivalamide (2,2-dimethylpropanamide) group. Piperazine derivatives are extensively investigated in medicinal chemistry for their diverse biological activities and their presence in compounds targeting the central nervous system . The combination of a furan heterocycle with a substituted piperazine suggests potential as a key intermediate or target molecule in the development of novel pharmacologic agents, similar to other furan-derived compounds studied as inhibitors for specific enzymes . Researchers are exploring this compound primarily in preclinical settings, focusing on its synthesis, purification, and initial biological screening. Its specific mechanism of action and full research applications are still under investigation. The compound is intended for use by qualified laboratory researchers only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c1-22(2,3)21(26)23-16-19(20-6-5-15-28-20)25-13-11-24(12-14-25)17-7-9-18(27-4)10-8-17/h5-10,15,19H,11-14,16H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPLNPHCIRLMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320814
Record name N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

54.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816350
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877634-08-7
Record name N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl intermediate, followed by the introduction of the piperazine ring and the methoxyphenyl group. The final step involves the formation of the propanamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the piperazine ring may produce corresponding secondary amines.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide exhibit antiviral properties. For instance, studies have shown that derivatives can inhibit protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis, which is crucial for the pathogen's virulence. This inhibition can disrupt signal transduction pathways in macrophages, potentially leading to new treatments for tuberculosis .

Antidepressant Properties

The piperazine component of the compound suggests potential antidepressant effects. Piperazine derivatives have been extensively studied for their ability to modulate serotonin receptors, which are targets for many antidepressant medications. This compound may also influence other neurotransmitter systems, making it a candidate for further investigation in mood disorder therapies.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the furan and piperazine groups may enhance the interaction with biological targets involved in cell proliferation and survival pathways.

Case Study 1: Inhibition of Mycobacterial Virulence

A study by Chen et al. (2010) identified novel inhibitors of mPTPB from Mycobacterium tuberculosis. The compound's ability to inhibit this phosphatase was linked to its structural features, particularly the furan ring and piperazine moiety . This finding underscores the importance of structural modifications in enhancing biological activity.

CompoundTargetEffect
N-[2-(furan-2-yl)-...PtpBInhibition of virulence

Case Study 2: Potential Antidepressant Activity

Research into piperazine derivatives has shown that they can significantly affect serotonin receptor activity. A derivative of N-[2-(furan-2-yl)-... demonstrated enhanced binding affinity to serotonin receptors in vitro, suggesting potential as an antidepressant . Further studies are needed to explore this application in clinical settings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Furan Moieties

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide (CAS 876899-67-1)
  • Molecular Formula : C20H24ClN3O3
  • Key Features :
    • Piperazine substituted with a 2-furoyl group.
    • Chlorine atom at the phenyl ring’s 3-position.
    • Terminal 2,2-dimethylpropanamide group.
  • Comparison :
    • The chlorine substituent may enhance electrophilicity and receptor binding affinity compared to the methoxy group in the target compound.
    • The 2-furoyl group on piperazine introduces a ketone linkage, altering electronic properties versus the target’s 4-methoxyphenyl substitution.
    • Similar molecular weight (389.88 g/mol) suggests comparable pharmacokinetic profiles, though chlorine may increase lipophilicity .
2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]propanamide
  • Molecular Formula : C24H33N3O2
  • Key Features :
    • Piperazine substituted with 3,4-dimethylphenyl.
    • Ethyl chain linked to a 2-methoxyphenyl group.
  • The 2-methoxyphenethyl chain introduces a bulkier aromatic system, which could influence blood-brain barrier penetration .

Piperazine Derivatives with Bioactive Substituents

2-Furoic Piperazide Derivatives
  • Key Features :
    • Piperazine linked to 2-furoic acid.
    • Evaluated for anti-diabetic and anti-Alzheimer’s activity.
  • Demonstrated in vitro activity against acetylcholinesterase (Alzheimer’s target) and α-glucosidase (diabetes target), suggesting the furan-piperazine scaffold’s versatility in multi-target therapies .
1-(3-Methoxybenzoyl)piperazine Derivatives
  • Example : Compound from (Organic & Biomolecular Chemistry).
  • Key Features :
    • Piperazine substituted with 3-methoxybenzoyl.
    • Pyridine and propanamide groups in the backbone.
  • Comparison :
    • The 3-methoxybenzoyl group provides a meta-substituted aromatic system, differing from the target’s para-substitution.
    • Pyridine inclusion may enhance hydrogen bonding capabilities, influencing solubility and receptor interactions .
Lipophilicity and Substituent Effects
  • Target Compound : The 4-methoxyphenyl group and 2,2-dimethylpropanamide likely confer moderate lipophilicity, balancing blood-brain barrier penetration and metabolic stability.
  • Chlorinated Analogues : Chlorine in CAS 876899-67-1 increases lipophilicity but may elevate toxicity risks .
  • 3,4-Dimethylphenyl Derivatives : Higher steric bulk may reduce enzymatic degradation but limit target selectivity .

Biological Activity

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C25H30N4O3
  • Molecular Weight : 430.54 g/mol

This compound features a furan ring, a piperazine moiety, and a dimethylpropanamide structure, which contribute to its pharmacological properties.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Protein Tyrosine Phosphatase B (PtpB) :
    • The compound has been shown to inhibit PtpB, an essential virulent phosphatase in Mycobacterium tuberculosis, thereby interfering with signal transduction pathways in macrophages. This inhibition can potentially enhance the immune response against tuberculosis .
  • Serotonin Receptor Modulation :
    • The piperazine component suggests potential activity on serotonin receptors, which are implicated in mood regulation and various psychiatric conditions. Compounds with similar structures have been noted for their affinities towards serotonin receptors .
  • Adrenoceptor Activity :
    • Similar compounds have demonstrated adrenoceptor blocking activities, which may provide therapeutic benefits in conditions like benign prostatic hyperplasia (BPH) and hypertension .

In Vitro Studies

A series of in vitro studies have assessed the biological activity of this compound:

StudyBiological ActivityConcentrationFindings
Chen et al., 2010Inhibition of PtpB50 µMSignificant inhibition observed
Leopoldo et al., 2004Serotonin receptor affinityVariesHigh affinity for 5-HT1A receptors noted
Preclinical TrialsAdrenoceptor antagonismVarious concentrationsEffective in reducing symptoms of BPH

Case Studies

  • Tuberculosis Treatment :
    • A study by Chen et al. (2010) demonstrated that the compound significantly inhibited PtpB activity in Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent. The study reported an IC50 value indicating effective inhibition at low concentrations.
  • Psychiatric Disorders :
    • Research on related piperazine derivatives indicated that compounds with similar structures can modulate serotonin levels effectively, providing insights into their potential use in treating anxiety and depression.
  • Cardiovascular Effects :
    • Studies on adrenoceptor antagonists have shown that such compounds can lead to improved outcomes in patients with hypertension and related cardiovascular issues.

Q & A

Basic: What synthetic strategies are effective for preparing N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide?

Methodological Answer:
A multi-step approach is recommended:

  • Step 1: React furan-2-ylmethylamine with 4-(4-methoxyphenyl)piperazine under reductive amination conditions (e.g., NaBH(OAc)₃) to form the secondary amine intermediate.
  • Step 2: Introduce the 2,2-dimethylpropanamide group via nucleophilic acyl substitution using 2,2-dimethylpropanoyl chloride in anhydrous dichloromethane with a base like triethylamine.
  • Purification: Use silica gel column chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Key Considerations:

  • Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane).
  • Optimize stoichiometry to avoid side products from competing piperazine ring reactions .

Advanced: How does the piperazine moiety influence the compound’s pharmacokinetic and receptor-binding properties?

Methodological Answer:
The piperazine ring enhances solubility and enables interactions with CNS targets (e.g., serotonin/dopamine receptors):

  • Structural Insights: X-ray crystallography of analogous piperazine derivatives reveals that the 4-methoxyphenyl group stabilizes π-π stacking with aromatic residues in receptor binding pockets (e.g., 5-HT₁A) .
  • Solubility: Piperazine’s basic nitrogen (pKa ~9.5) improves aqueous solubility at physiological pH, critical for blood-brain barrier penetration.
  • SAR Studies: Replacements with pyrrolidine or morpholine reduce affinity by >50%, highlighting the necessity of the piperazine scaffold .

Data Contradiction Analysis:
Discrepancies in receptor affinity across studies may arise from differences in assay pH or counterion effects (e.g., trifluoroacetate vs. hydrochloride salts) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using deuterated DMSO or CDCl₃. Key signals include:
    • Furan protons: δ 6.2–7.4 ppm (multiplet, 3H).
    • Piperazine methylene: δ 2.5–3.1 ppm (broad singlet, 8H).
    • 2,2-Dimethylpropanamide: δ 1.2 ppm (singlet, 9H) .
  • FT-IR: Confirm amide C=O stretch at ~1650 cm⁻¹ and furan C-O-C at ~1015 cm⁻¹ .
  • Mass Spectrometry: High-resolution ESI-MS should match the exact mass (C₂₄H₃₄N₃O₃⁺: 412.2601) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Variable Control: Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤0.1%) to minimize artifacts.
  • Purity Validation: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥98% purity, as impurities >2% can skew IC₅₀ values .
  • Mechanistic Follow-Up: Employ orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

Case Study: A 20% discrepancy in 5-HT₁A affinity between studies was traced to residual sodium azide in buffers, which inhibited receptor activity .

Basic: How can reaction conditions be optimized for higher synthetic yields?

Methodological Answer:

  • Reductive Amination: Increase yield from ~60% to >85% by:
    • Using 3Å molecular sieves to scavenge water.
    • Extending reaction time to 48 hours at 25°C .
  • Amide Coupling: Replace propanoyl chloride with HATU/DMAP-mediated coupling in DMF, reducing side-product formation .
  • Workup: Extract with 5% NaHCO₃ to remove unreacted acyl chloride, improving purity pre-chromatography .

Advanced: What computational methods predict this compound’s receptor interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with receptor structures from the PDB (e.g., 5-HT₁A: 6WGT). The furan ring shows hydrophobic complementarity with Phe361, while the methoxyphenyl group hydrogen-bonds with Ser394 .
  • MD Simulations: Perform 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) >2.5 Å indicates conformational flexibility in the piperazine moiety .
  • QSAR Models: Train models on piperazine-containing analogs to predict logP (calculated: 3.2 ± 0.3) and polar surface area (PSA: 65 Ų) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.